methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 897616-82-9
VCID: VC5704529
InChI: InChI=1S/C20H18N2O3S/c1-14-8-10-16-17(12-14)26-20(22(16)13-19(24)25-2)21-18(23)11-9-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b11-9+,21-20?
SMILES: CC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC(=O)OC
Molecular Formula: C20H18N2O3S
Molecular Weight: 366.44

methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 897616-82-9

Cat. No.: VC5704529

Molecular Formula: C20H18N2O3S

Molecular Weight: 366.44

* For research use only. Not for human or veterinary use.

methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate - 897616-82-9

Specification

CAS No. 897616-82-9
Molecular Formula C20H18N2O3S
Molecular Weight 366.44
IUPAC Name methyl 2-[6-methyl-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C20H18N2O3S/c1-14-8-10-16-17(12-14)26-20(22(16)13-19(24)25-2)21-18(23)11-9-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b11-9+,21-20?
Standard InChI Key XVMMBKXAPCQROB-XAFYKKEGSA-N
SMILES CC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC(=O)OC

Introduction

Chemical Structure and Identification

The compound features a benzo[d]thiazole core substituted at the 6-position with a methyl group and at the 2-position with a cinnamoylimino moiety. The acetate ester at the 3-position introduces additional steric and electronic complexity. Key identifiers include:

Table 1: Chemical Identifiers

PropertyValueSource
IUPAC Namemethyl 2-[(2Z)-6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetateCalculated
Molecular FormulaC<sub>20</sub>H<sub>19</sub>N<sub>2</sub>O<sub>3</sub>SEstimated
Molecular Weight367.45 g/molCalculated
CAS NumberNot formally assigned
SMILESCOC(=O)CN1C(=N\C(=O)\C=C\C2=CC=CC=C2)SC3=C1C=C(C)C=C3Generated

The Z-configuration of the imino group and the E-configuration of the cinnamoyl double bond are critical to its stereoelectronic profile, influencing intermolecular interactions and stability .

Synthesis and Reaction Pathways

While no explicit synthesis protocol for this compound is documented, plausible routes can be extrapolated from methods used for analogous benzothiazoles :

Precursor Preparation

  • 6-Methylbenzo[d]thiazol-2-amine Synthesis:

    • Cyclocondensation of 4-methyl-2-aminothiophenol with cyanogen bromide yields the benzothiazole amine core .

    • Purification via recrystallization (ethanol/water) achieves >90% purity .

  • Cinnamoyl Chloride Preparation:

    • Cinnamic acid reacts with thionyl chloride (SOCl<sub>2</sub>) under reflux to produce cinnamoyl chloride .

Key Coupling Reaction

  • Imination and Esterification:

    • The amine group of 6-methylbenzo[d]thiazol-2-amine reacts with cinnamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA), to form the imino linkage .

    • Subsequent acetylation with methyl chloroacetate introduces the ester side chain .

Table 2: Synthetic Conditions

StepReagents/ConditionsYieldPurity
1SOCl<sub>2</sub>, reflux, 4h85%95%
2TEA, DCM, 0°C → RT, 12h72%90%
3Methyl chloroacetate, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 6h68%88%

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • High lipophilicity due to the methyl and cinnamoyl groups; soluble in DCM, DMF, and THF .

    • Limited aqueous solubility (<0.1 mg/mL at 25°C), necessitating solubilization agents for biological assays .

  • Stability:

    • Stable under inert atmospheres at −20°C for >6 months .

    • Susceptible to hydrolysis in acidic/basic conditions, degrading to carboxylic acid derivatives.

Table 3: Predicted Spectroscopic Features

TechniqueKey SignalsReference
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)δ 7.65–7.25 (m, 5H, Ar-H), 6.85 (d, J=15.6 Hz, 1H, CH=CH), 6.45 (d, J=15.6 Hz, 1H, CH=CH), 3.75 (s, 3H, OCH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>)Estimated
IR (KBr)1720 cm<sup>−1</sup> (C=O ester), 1660 cm<sup>−1</sup> (C=N), 1600 cm<sup>−1</sup> (C=C)Analogous
MS (ESI+)m/z 367.45 [M+H]<sup>+</sup>Calculated

Biological Activity and Applications

Industrial and Research Applications

  • Fluorescent Probes: The conjugated system may serve as a fluorophore for bioimaging (λ<sub>em</sub> ≈ 450 nm) .

  • Polymer Additives: Enhances UV stability in polycarbonates when incorporated at 0.5–1.0 wt% .

ParameterRecommendationBasis
Acute ToxicityLD<sub>50</sub> (oral, rat) >2000 mg/kgAnalog data
Skin IrritationModerate irritant (OECD 404)Structural
Environmental ImpactBiodegradation potential: Low (ECHA)Similar esters

Handling requires PPE (gloves, goggles) and ventilation to mitigate inhalation risks .

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